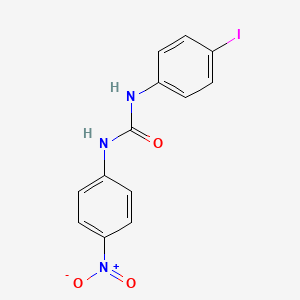![molecular formula C22H27N3O7 B4116186 methyl 2-({[2-(3,4,5-triethoxybenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4116186.png)
methyl 2-({[2-(3,4,5-triethoxybenzoyl)hydrazino]carbonyl}amino)benzoate
Overview
Description
Methyl 2-({[2-(3,4,5-triethoxybenzoyl)hydrazino]carbonyl}amino)benzoate, commonly known as TEB, is a synthetic compound that has been extensively used in scientific research. TEB belongs to the class of hydrazine-containing compounds and has been used as a versatile building block in the synthesis of various bioactive molecules.
Mechanism of Action
The mechanism of action of TEB is not fully understood. However, TEB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. TEB has also been shown to inhibit the growth of fungi by disrupting the fungal cell wall and membrane.
Biochemical and Physiological Effects:
TEB has been shown to have various biochemical and physiological effects. TEB has been shown to inhibit the activity of histone deacetylases, which play a crucial role in gene expression regulation. TEB has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. TEB has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
TEB has several advantages for lab experiments. TEB is readily available, easy to handle, and has a high purity. TEB has been shown to be stable under various conditions and has a long shelf life. However, TEB has some limitations for lab experiments. TEB has low solubility in water, which limits its use in aqueous solutions. TEB is also sensitive to light and air, which can affect its stability.
Future Directions
TEB has several potential future directions. TEB can be used in the synthesis of new bioactive molecules with improved efficacy and selectivity. TEB can also be used in the development of new fluorescent probes for bioimaging applications. TEB can be used in the development of new anti-inflammatory and antioxidant agents. TEB can also be used in the development of new drug delivery systems.
Conclusion:
In conclusion, TEB is a versatile building block that has been extensively used in scientific research. TEB has been used in the synthesis of various bioactive molecules and has shown promising results in inhibiting the growth of cancer cells and fungi. TEB has various biochemical and physiological effects and has several advantages for lab experiments. TEB has several potential future directions and can be used in the development of new bioactive molecules, fluorescent probes, anti-inflammatory and antioxidant agents, and drug delivery systems.
Scientific Research Applications
TEB has been extensively used in scientific research as a versatile building block in the synthesis of various bioactive molecules. TEB has been used in the synthesis of anticancer agents, antifungal agents, and antibacterial agents. TEB has also been used in the synthesis of fluorescent probes for bioimaging applications.
properties
IUPAC Name |
methyl 2-[[(3,4,5-triethoxybenzoyl)amino]carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O7/c1-5-30-17-12-14(13-18(31-6-2)19(17)32-7-3)20(26)24-25-22(28)23-16-11-9-8-10-15(16)21(27)29-4/h8-13H,5-7H2,1-4H3,(H,24,26)(H2,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZPJTGJUPDYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NNC(=O)NC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[({2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinyl}carbonyl)amino]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4116113.png)

![2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4116124.png)


![tert-butyl 2-{[(3-methoxypropyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B4116154.png)
![N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4116165.png)
![ethyl 4-{[(2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}hydrazino)carbonothioyl]amino}benzoate](/img/structure/B4116170.png)

![ethyl 4-[({2-[4-(diethylamino)benzoyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B4116192.png)
![tert-butyl 2-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B4116206.png)


![N-(2-furylmethyl)-N-[3-(4-methoxyphenyl)-4-phenylbutyl]propanamide](/img/structure/B4116217.png)